molecular formula C10H10F2O3 B12070251 3,5-Difluoro-4-(2-methoxyethoxy)benzaldehyde

3,5-Difluoro-4-(2-methoxyethoxy)benzaldehyde

Cat. No.: B12070251
M. Wt: 216.18 g/mol
InChI Key: DJDGYHJYJWSEKA-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(2-methoxyethoxy)benzaldehyde is an organic compound with the molecular formula C10H10F2O3. It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions, and a 2-methoxyethoxy group at the 4 position. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(2-methoxyethoxy)benzaldehyde typically involves the reaction of 3,5-difluorobenzaldehyde with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom at the 4 position with the 2-methoxyethoxy group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(2-methoxyethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid.

    Reduction: 3,5-Difluoro-4-(2-methoxyethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Difluoro-4-(2-methoxyethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(2-methoxyethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool in chemical and biological studies.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzaldehyde: Lacks the 2-methoxyethoxy group, making it less versatile in certain reactions.

    3,5-Difluoro-4-hydroxybenzaldehyde: Contains a hydroxyl group instead of the 2-methoxyethoxy group, leading to different reactivity and applications.

    3,5-Difluoro-4-methoxybenzaldehyde: Contains a methoxy group instead of the 2-methoxyethoxy group, affecting its solubility and reactivity.

Uniqueness

3,5-Difluoro-4-(2-methoxyethoxy)benzaldehyde is unique due to the presence of both fluorine atoms and the 2-methoxyethoxy group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

3,5-difluoro-4-(2-methoxyethoxy)benzaldehyde

InChI

InChI=1S/C10H10F2O3/c1-14-2-3-15-10-8(11)4-7(6-13)5-9(10)12/h4-6H,2-3H2,1H3

InChI Key

DJDGYHJYJWSEKA-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C(C=C1F)C=O)F

Origin of Product

United States

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